molecular formula C11H21NO2 B1407422 Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate CAS No. 1779579-29-1

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate

Cat. No. B1407422
CAS RN: 1779579-29-1
M. Wt: 199.29 g/mol
InChI Key: GQEXIPZXCQUKSA-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate” is a chemical compound that likely contains an amino group (-NH2), a methyl group (-CH3), an acetate group (-COOCH3), and a cyclohexyl group (a six-membered carbon ring) in its structure .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of the functional groups mentioned above. The exact structure would depend on the specific locations of these groups on the cyclohexyl ring .


Chemical Reactions Analysis

Amines, such as the 2-amino group present in this compound, are generally basic and can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions . The acetate group could potentially undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amines have a somewhat fishy odor, and esters often have a fruity smell. The compound is likely to be a solid or liquid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate has been utilized in the synthesis of various heterocyclic systems. For instance, its derivatives have been used as reagents in the preparation of substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones (Toplak et al., 1999).

Antioxidant and Xanthine Oxidase Inhibitory Studies

The compound has been involved in studies focused on its antioxidant properties and xanthine oxidase inhibitory activities. For example, transition metal complexes with novel amino acid-bearing Schiff base ligands derived from this compound have shown significant xanthine oxidase inhibitory activities, suggesting potential pharmaceutical applications (Ikram et al., 2015).

Amino Acid Analysis

In the field of biochemistry, the compound has been used in methods for amino acid analysis. It has served as a solvent in the ninhydrin reaction for the quantitative determination of amino acids (Moore, 1968).

Antimicrobial Activity

Some derivatives of methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. These compounds have shown promising results, indicating their potential use in antimicrobial drug development (Ghorab et al., 2017).

Synthesis of Glycosides

The compound has also been used in the synthesis of glycosides. It has contributed to the production of various glycosidated derivatives, which are important in the field of medicinal chemistry (Gómez-Sánchez et al., 1986).

Synthesis of Potential Trichothecene Precursors

In organic chemistry, this compound has been instrumental in the Diels–Alder route for synthesizing potential trichothecene precursors, which are key components in the development of new organic compounds (Banks et al., 1981).

Building Block in Heterocyclic Synthesis

The compound is used as a building block in heterocyclic synthesis. It has been effective in the formylation of active methylene groups, methyl groups, and amino groups, which are crucial steps in the formation and modification of heterocyclic compounds (Abu-Shanab et al., 2009).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

properties

IUPAC Name

methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2)6-4-8(5-7-11)9(12)10(13)14-3/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXIPZXCQUKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C(C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Reactant of Route 2
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Reactant of Route 4
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Reactant of Route 5
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate
Reactant of Route 6
Methyl 2-amino-2-(4,4-dimethylcyclohexyl)acetate

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